molecular formula C14H16Cl6N4S2 B14162603 1H-Imidazole, 2,2'-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride CAS No. 64036-85-7

1H-Imidazole, 2,2'-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride

Cat. No.: B14162603
CAS No.: 64036-85-7
M. Wt: 517.1 g/mol
InChI Key: DYKLZGOVSBJEOA-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tetrachlorophenylene group and methylenethio linkages, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,5,6-tetrachlorobenzene with methylenethio derivatives, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the tetrachlorophenylene group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

Uniqueness

Compared to similar compounds, 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride stands out due to its unique structural features, including the tetrachlorophenylene group and methylenethio linkages.

Properties

CAS No.

64036-85-7

Molecular Formula

C14H16Cl6N4S2

Molecular Weight

517.1 g/mol

IUPAC Name

2-[[2,3,5,6-tetrachloro-4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrochloride

InChI

InChI=1S/C14H14Cl4N4S2.2ClH/c15-9-7(5-23-13-19-1-2-20-13)10(16)12(18)8(11(9)17)6-24-14-21-3-4-22-14;;/h1-6H2,(H,19,20)(H,21,22);2*1H

InChI Key

DYKLZGOVSBJEOA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC2=C(C(=C(C(=C2Cl)Cl)CSC3=NCCN3)Cl)Cl.Cl.Cl

Origin of Product

United States

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